3-(2-Methyl-1,3-dioxolan-2-yl)propane-1,2-diol
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Overview
Description
3-(2-Methyl-1,3-dioxolan-2-yl)propane-1,2-diol is an organic compound characterized by the presence of a dioxolane ring and a propane-1,2-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-1,3-dioxolan-2-yl)propane-1,2-diol typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. For instance, the reaction of 2-methylpropanal with ethylene glycol in the presence of p-toluenesulfonic acid can yield the desired dioxolane derivative .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and passed through a reactor containing the acid catalyst. This method ensures efficient mixing and reaction, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-1,3-dioxolan-2-yl)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The dioxolane ring can be reduced under specific conditions to yield open-chain diols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Reagents such as alkyl halides and acid chlorides are used in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of open-chain diols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
3-(2-Methyl-1,3-dioxolan-2-yl)propane-1,2-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Methyl-1,3-dioxolan-2-yl)propane-1,2-diol involves its ability to form stable acetal or ketal structures, which can protect sensitive functional groups during chemical reactions. The dioxolane ring can also undergo ring-opening reactions, providing reactive intermediates for further transformations .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-dioxolane-2-acetate: Similar structure but with an acetate group.
1,3-Dioxolan-2-one: Contains a carbonyl group instead of a diol.
1,3-Dioxolane, 2-ethyl-4-methyl-: Similar dioxolane ring but with different substituents .
Properties
CAS No. |
62946-63-8 |
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Molecular Formula |
C7H14O4 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
3-(2-methyl-1,3-dioxolan-2-yl)propane-1,2-diol |
InChI |
InChI=1S/C7H14O4/c1-7(4-6(9)5-8)10-2-3-11-7/h6,8-9H,2-5H2,1H3 |
InChI Key |
FLYCWCAAOZJGHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)CC(CO)O |
Origin of Product |
United States |
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